

Spectral Data of Dipentylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dipentylamine*

Cat. No.: *B1346568*

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This guide provides a comprehensive overview of the spectral data for **dipentylamine**, a secondary aliphatic amine. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and analysis of this compound.

Data Presentation

The quantitative spectral data for **dipentylamine** is summarized in the tables below. It is important to note that while the mass spectrometry data is specific to **dipentylamine**, the NMR and IR data are based on typical values for secondary aliphatic amines and should be used as a reference. The referenced ^{13}C NMR data is based on a published study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Spectral Data (Typical Values)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 2.5 - 2.7	Triplet	4H	α -CH ₂ (protons on the carbon adjacent to the nitrogen)
~ 1.3 - 1.6	Multiplet	4H	β -CH ₂
~ 1.2 - 1.4	Multiplet	8H	γ -CH ₂ and δ -CH ₂
~ 0.9	Triplet	6H	ω -CH ₃ (terminal methyl protons)
~ 0.7 - 1.5	Broad Singlet	1H	N-H

¹³C NMR (Carbon-13) Spectral Data

Note: The following data is based on the publication by H. Eggert and C. Djerassi in the Journal of the American Chemical Society (1973), 95, 3710.

Chemical Shift (δ) ppm	Carbon Assignment
~ 49	α -Carbon (C adjacent to N)
~ 33	β -Carbon
~ 29	γ -Carbon
~ 23	δ -Carbon
~ 14	ω -Carbon (terminal methyl)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Typical Values)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~ 3300 - 3500	N-H Stretch	Secondary Amine	Weak to Medium, Broad
~ 2850 - 2960	C-H Stretch	Alkane	Strong
~ 1450 - 1470	C-H Bend	Alkane	Medium
~ 1000 - 1250	C-N Stretch	Aliphatic Amine	Medium to Weak

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
100	100	[CH ₃ (CH ₂) ₄ NH=CH(CH ₂) ₂ CH ₃] + (α-cleavage product)
44	High	[CH ₂ =NHCH ₂ CH ₃] ⁺
30	High	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following are representative experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

- Approximately 10-20 mg of **dipentylamine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. ^1H NMR Acquisition:

- The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
- Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or higher.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For a neat liquid sample, a single drop of **dipentylamine** is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition:

- The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plates is recorded first.

- The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

- A dilute solution of **dipentylamine** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

2. Ionization:

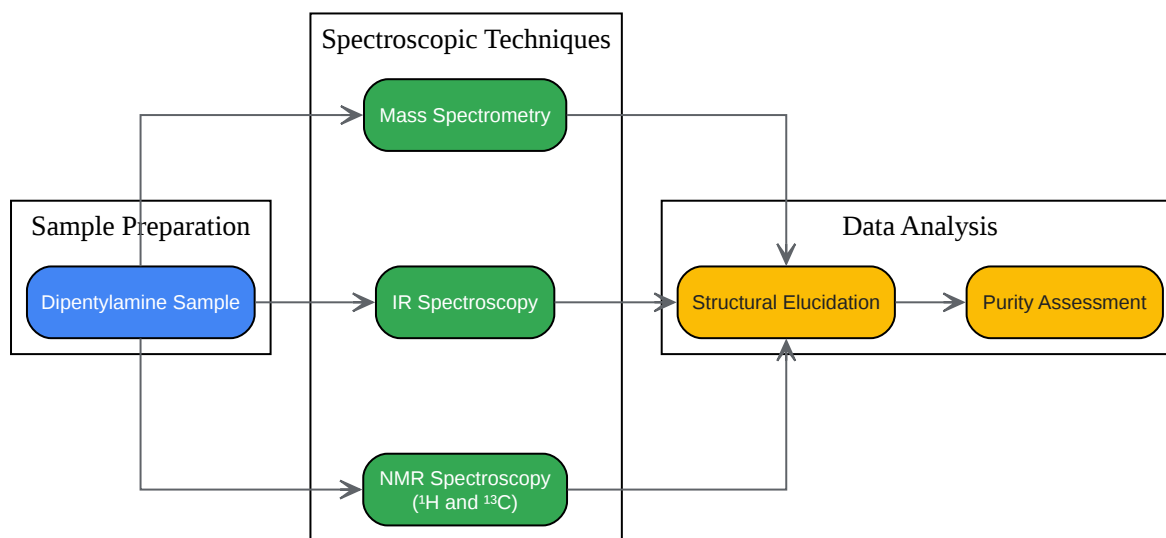
- Electron Ionization (EI) is a common method for small, volatile molecules like **dipentylamine**.
- The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum.

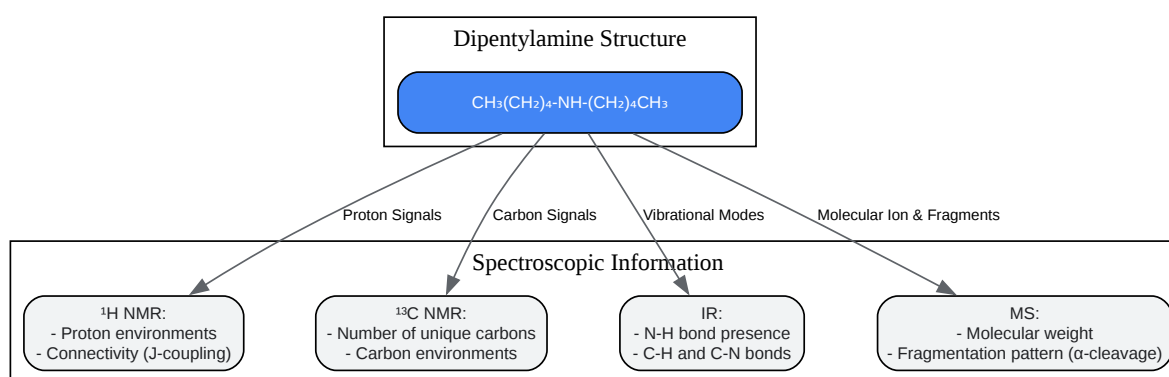
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.



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A generalized workflow for the spectroscopic analysis of a chemical sample.



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Correlation of **dipentylamine**'s structure with the information obtained from different spectroscopic techniques.

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References

- 1. Dipentylamine | C₁₀H₂₃N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]
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